molecular formula C21H19N3O3 B2691217 1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795298-80-4

1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No. B2691217
CAS RN: 1795298-80-4
M. Wt: 361.401
InChI Key: CCXGFFMNRKUQBY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry . It has been used in the development of new drugs for tuberculosis (TB), and some compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . For example, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Chemical Reactions Analysis

In one study, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Novel Synthesis Approaches

The scientific research surrounding the compound focuses primarily on novel synthesis methods and the creation of various derivatives with potential bioactive properties. One study outlines a one-pot synthesis technique for creating novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, demonstrating the compound's versatility in synthesizing complex heterocyclic structures (Xiaofang Li et al., 2014). Similarly, the stereoselective green synthesis of spirooxindole-pyrrolidine hybrids provides insights into the eco-friendly synthesis of spiro heterocyclic hybrids, underscoring the compound's role in the development of novel synthetic routes (Raju Suresh Kumar et al., 2018).

Potential Antimycobacterial Applications

Research also explores the compound's derivatives for antimycobacterial activities, with some showing significant in vitro activity against Mycobacterium tuberculosis, highlighting its potential in developing new antimycobacterial agents (R. Ranjith Kumar et al., 2009).

Material Science Applications

In material science, the synthesis of novel polyimides derived from spiro compounds, showcasing excellent organosolubility, optical transparency, and thermal stability, suggests applications in high-performance polymers and coatings (Shu-jiang Zhang et al., 2010).

Catalytic Applications

Furthermore, the enantioselective intramolecular oxidative aminocarbonylation catalyzed by palladium-spiro bis(isoxazoline) complexes indicates the compound's utility in chiral synthesis and catalysis, offering a pathway to optically active pharmaceuticals and chemicals (T. Tsujihara et al., 2009).

Chemical Diversity and Synthesis

The compound's framework has been employed in the synthesis of diverse chemical structures, such as spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidin] derivatives, showcasing the broad applicability of spiro compounds in creating a wide range of chemical entities with potential bioactive properties (L. Saliyeva et al., 2018).

Mechanism of Action

properties

IUPAC Name

1'-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-14-19(24-10-5-4-8-18(24)22-14)20(26)23-11-9-21(13-23)12-16(25)15-6-2-3-7-17(15)27-21/h2-8,10H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXGFFMNRKUQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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